A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea
A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylurea (DMU), also known as N,N-Dimethylurea, is a disubstituted urea (B33335) derivative with a wide range of applications in chemical synthesis, agriculture, and the pharmaceutical industry.[1][2] In the realm of drug development and life sciences research, DMU serves as a versatile tool, finding use as a reagent in organic reactions, a polar solvent, and in biochemical studies investigating protein denaturation and enzyme activity.[1][3] Its low toxicity and stable nature make it a valuable compound for laboratory and industrial applications. This technical guide provides an in-depth overview of the core fundamental properties of 1,1-Dimethylurea, including its physicochemical characteristics, synthesis and purification protocols, and its role in relevant biological assays.
Core Properties of 1,1-Dimethylurea
1,1-Dimethylurea is a white to off-white crystalline solid at room temperature.[1][4] It is soluble in water and some organic solvents.[5][6]
Physicochemical Data
The key physicochemical properties of 1,1-Dimethylurea are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1-Dimethylurea | [7] |
| Synonyms | N,N-Dimethylurea, DMU | [1][8] |
| CAS Number | 598-94-7 | [8] |
| Molecular Formula | C₃H₈N₂O | [8] |
| Molecular Weight | 88.11 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 178-183 °C | [4] |
| Boiling Point | 163.08 °C (rough estimate) | [4] |
| Density | 1.255 g/cm³ | [4] |
| Solubility in Water | Soluble (5% solution is clear and colorless) | [4][9] |
| pKa | 14.73 ± 0.50 (Predicted) | [4] |
| LogP | -4.6 at 20°C | [4] |
| SMILES | CN(C)C(=O)N | [3] |
| InChI | InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1,1-Dimethylurea are crucial for its effective application in research and development.
Synthesis of 1,1-Dimethylurea
Two common methods for the synthesis of 1,1-Dimethylurea are presented below.
Method 1: From Dimethylamine (B145610) and Sodium Cyanate (B1221674)
This method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[10]
Materials:
-
Sodium cyanate (390g)
-
Purified water (150mL)
-
40% Dimethylamine aqueous solution (676g)
-
Benzaldehyde (B42025) (small amount)
-
Ascorbic acid (small amount)
-
Sodium hypochlorite (B82951) (small amount)
-
1% Sodium bicarbonate solution
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150mL of purified water.
-
Begin stirring and heating the mixture.
-
Add 676g of 40% dimethylamine aqueous solution containing a small amount of benzaldehyde and ascorbic acid.
-
Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.
-
After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.
-
Stir the mixture for an additional 25 minutes.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Separate the crystals by centrifugation.
-
Recrystallize the product from water.
-
Dry the purified crystals under vacuum to obtain 1,1-Dimethylurea.
Method 2: From Dimethylamine and Urea under Pressure
This procedure describes the reaction of dimethylamine and urea under anhydrous conditions and elevated pressure.
Materials:
-
Crystalline urea (45.3 lbs)
-
Dimethylamine (84.8 lbs)
-
Water (70 lbs for slurry)
Procedure:
-
Charge a 30-gallon stainless steel pressure reactor with 45.3 lbs of crystalline urea.
-
Seal the reactor and add 84.8 lbs of dimethylamine.
-
Commence stirring once the contents are fluid enough.
-
Heat the reactor to 127 °C while stirring.
-
Vent the ammonia (B1221849) produced during the reaction to maintain the pressure at 450 psig.
-
Continue the reaction for approximately 45 minutes, or until ammonia formation subsides.
-
Cool the reactor and vent and condense the excess dimethylamine.
-
Remove residual dimethylamine under vacuum.
-
Add 70 lbs of water to form an aqueous slurry of the crystalline product.
-
Discharge the slurry from the reactor. The product can be further purified by recrystallization from water.
Purification of 1,1-Dimethylurea
Recrystallization is a standard method for purifying crude 1,1-Dimethylurea.
Procedure:
-
Dissolve the crude 1,1-Dimethylurea in a minimal amount of hot solvent (water or 95% ethanol (B145695) are suitable).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of 1,1-Dimethylurea.
-
1H NMR: The proton NMR spectrum of 1,1-Dimethylurea is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the -NH₂ protons. The chemical shifts will be dependent on the solvent used.
-
13C NMR: The carbon-13 NMR spectrum will show a resonance for the methyl carbons and a resonance for the carbonyl carbon.[9]
Experimental Conditions (General):
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O can be used.
-
Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.
-
Analysis: Acquire 1H and 13C spectra. Integration of the 1H NMR signals can be used to assess purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 1,1-Dimethylurea.
Key Vibrational Bands:
-
N-H stretch: Around 3400-3200 cm⁻¹ (for the -NH₂ group).
-
C-H stretch: Around 3000-2800 cm⁻¹ (for the methyl groups).
-
C=O stretch (Amide I band): Around 1650 cm⁻¹.
-
N-H bend (Amide II band): Around 1600 cm⁻¹.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 1,1-Dimethylurea with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Role in Drug Development and Biochemical Research
1,1-Dimethylurea is utilized in several assays relevant to drug development, primarily related to its effects on proteins.
Protein Denaturation Assay
This assay is often used as an in-vitro model for assessing anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.
Experimental Protocol (General):
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin), the test compound (1,1-Dimethylurea or a drug candidate), and a control.
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Analysis: A decrease in turbidity in the presence of the test compound compared to the control indicates inhibition of protein denaturation. The percentage inhibition can be calculated.
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific enzyme targets for 1,1-Dimethylurea are not extensively documented in the context of signaling pathways, its chemical structure makes it a candidate for studies on enzyme inhibition.
General Workflow for Enzyme Inhibition Assay:
-
Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, buffer, and varying concentrations of the inhibitor (e.g., 1,1-Dimethylurea or a derivative). Include appropriate controls (no enzyme, no inhibitor).
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the change in signal over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
Visualizations
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to 1,1-Dimethylurea.
Caption: A simplified workflow for the synthesis and analysis of 1,1-Dimethylurea.
References
- 1. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. DI METHYL UREA [sdfine.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]
- 7. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,1-DIMETHYLUREA(598-94-7) 13C NMR spectrum [chemicalbook.com]
- 10. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]
